
1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolidinones, which are five-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a chloroacetyl group attached to the imidazolidinone ring, along with four methyl groups, making it highly substituted and sterically hindered.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of 2,2,5,5-tetramethylimidazolidin-4-one with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity of chloroacetyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.
化学反応の分析
Types of Reactions: 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloroacetyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
科学的研究の応用
1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive chloroacetyl group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one involves its ability to react with nucleophiles. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in the modification of enzymes or other proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Another chloroacetyl-containing compound used in the synthesis of pharmaceuticals.
2-Chloroacetyl chloride: A simpler compound used as a reagent in organic synthesis.
1-(2-Chloroacetyl)-2,2,5,5-tetramethylpyrrolidine: A structurally similar compound with a pyrrolidine ring instead of an imidazolidinone ring.
Uniqueness: 1-(2-Chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its highly substituted imidazolidinone ring, which provides steric hindrance and influences its reactivity. The presence of four methyl groups makes it distinct from other chloroacetyl compounds, affecting its solubility, stability, and overall chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H15ClN2O2 |
|---|---|
分子量 |
218.68 g/mol |
IUPAC名 |
1-(2-chloroacetyl)-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C9H15ClN2O2/c1-8(2)7(14)11-9(3,4)12(8)6(13)5-10/h5H2,1-4H3,(H,11,14) |
InChIキー |
BXEZJTNAIGBUSU-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)NC(N1C(=O)CCl)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


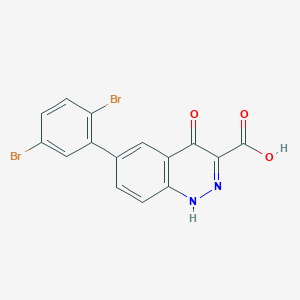
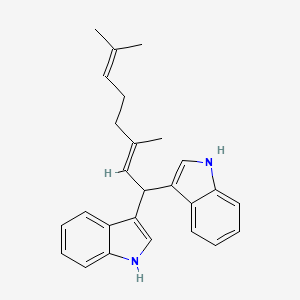

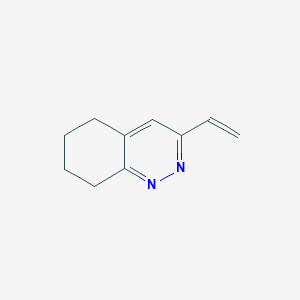
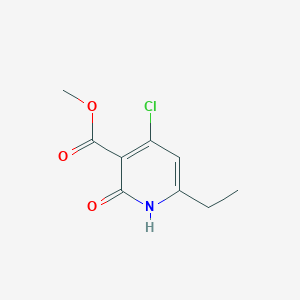
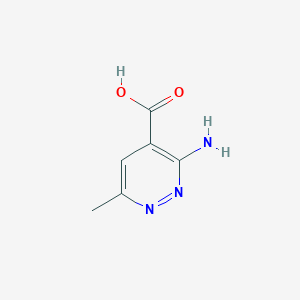
![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)
![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
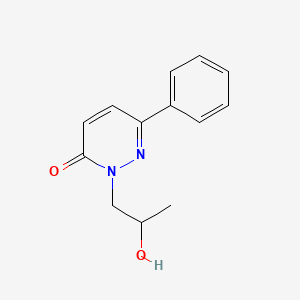
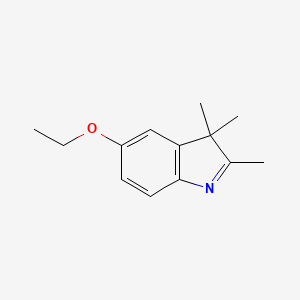

![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
